molecular formula C11H9Cl2NS B1272440 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole CAS No. 317319-28-1

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

Cat. No. B1272440
CAS RN: 317319-28-1
M. Wt: 258.2 g/mol
InChI Key: GZXHFIJLAGIXIN-UHFFFAOYSA-N
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Description

The compound "5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole" is a derivative of the 1,3-thiazole class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of chloromethyl and chlorophenyl groups suggests potential reactivity and applications in various chemical contexts.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves multi-step processes starting from simple precursors such as chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides was achieved through esterification, hydrazination, salt formation, cyclization, and subsequent reactions to introduce sulfonamide groups . Similarly, the synthesis of other chlorophenyl-containing thiadiazoles and imidazoles typically involves cyclization and condensation reactions, as seen in the synthesis of 2-(5-(2-chlorophenyl)-2-furoylamido)-5-aryloxymethyl-1,3,4-thiadiazoles under microwave irradiation and the formation of a Mannich base from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole .

Molecular Structure Analysis

The molecular structure of chlorophenyl-thiazole derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) and compared with experimental data to ensure accuracy . The molecular structure influences the physical properties and potential interactions of the compound.

Chemical Reactions Analysis

Chlorophenyl-thiazole derivatives can participate in various chemical reactions. For instance, the reactivity of a nitrosoimidazo-thiazole derivative with hydrochloric acid in ethanol was investigated, leading to a rearrangement and the formation of a new compound . The presence of chloro and methyl groups in the structure of the compound of interest suggests potential for nucleophilic substitution reactions and further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-thiazole derivatives are influenced by their molecular structure. The presence of halogen atoms can increase the compound's polarity and potential for intermolecular interactions. For example, the crystal structure analysis of a related compound revealed intermolecular hydrogen bonding and π-π interactions, which can affect the compound's solubility and melting point . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods to predict reactivity and stability .

Scientific Research Applications

Anti-Inflammatory Activity

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole derivatives have been explored for their potential anti-inflammatory effects. For instance, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were found to directly inhibit 5-lipoxygenase, an enzyme involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

Molecular Structure and Docking Studies

The molecular structure, electronic properties, and vibrational spectra of related thiazole compounds have been investigated. These studies include density functional theory calculations, molecular docking, and spectroscopic identification, which are crucial for understanding molecular interactions and designing new pharmaceutical agents (Shanmugapriya et al., 2022).

Structural Characterization

Studies on the synthesis and structural characterization of isosteric thiazoles, like the 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, contribute to the understanding of the compound's molecular geometry and potential applications in drug design and development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

The thiazole derivatives have been evaluated for their antimicrobial activities. For example, the synthesis and characterization of metal chelates of 5-[4-chlorophenyl-(1,3,4)thiadiazol-2-ylamino methylene]-8-quinolinol demonstrated significant antimicrobial properties (Patel & Singh, 2009).

Synthesis of Novel Compounds

There is ongoing research into the synthesis of new derivatives involving 1,3-thiazole. These studies aim to create novel compounds with potential pharmaceutical applications, as seen in the synthesis of various thiazole derivatives (Szczepański, Tuszewska, & Trotsko, 2020).

Corrosion Inhibition

Thiazole-4-carboxylates, including derivatives of 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole, have been investigated for their corrosion inhibiting properties on mild steel in acidic environments. This highlights the compound's potential application in industrial settings (El aoufir et al., 2020).

Anticancer Research

Studies also focus on the synthesis of thiazole derivatives for potential anticancer applications. The exploration of these compounds' effects on cancer cell lines provides insights into their therapeutic potential (Gomha, Salah, & Abdelhamid, 2014).

properties

IUPAC Name

5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NS/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXHFIJLAGIXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377102
Record name 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

CAS RN

317319-28-1
Record name 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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